molecular formula C12H15N3O2S B2841800 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide CAS No. 946357-55-7

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide

Cat. No.: B2841800
CAS No.: 946357-55-7
M. Wt: 265.33
InChI Key: FHPBISARJYGZOB-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide (CAS 946357-55-7) is a high-purity chemical compound with the molecular formula C12H15N3O2S and a molecular weight of 265.33 g/mol . This thiazolopyrimidine derivative is intended for research applications and is not for human or veterinary use. Compounds based on the thiazolopyrimidine scaffold are of significant interest in medicinal chemistry research for their potential biological activities . The structure of this compound, which features a pivalamide group, is analogous to functional groups found in other investigational compounds, such as those being explored as correctors of the mutant CFTR protein for potential applications in cystic fibrosis research . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical and biological screening studies. The product is shipped with appropriate cold-chain transportation to ensure stability.

Properties

IUPAC Name

2,2-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7-8(14-10(17)12(2,3)4)9(16)15-5-6-18-11(15)13-7/h5-6H,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPBISARJYGZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine with pivaloyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions in a solvent like dioxane, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolopyrimidine core. This interaction can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Analysis and Pharmacological Relevance

Compound Name Position 5 Substituent Position 6 Substituent Position 7 Substituent Key Pharmacological Notes Reference
Target Compound Oxo (O) Pivalamide Methyl Enhanced lipophilicity; potential CNS activity
Ethyl 7-methyl-3-oxo-5-phenyl-... () Phenyl Ethyl carboxylate Methyl Anticancer (in vitro), anti-inflammatory
5-(4-Methoxyphenyl)-7-methyl-... () 4-Methoxyphenyl Phenylamide Methyl Kinase inhibition; antibacterial activity
3,8-Diphenyl-5-(4-methoxyphenyl)... () 4-Methoxyphenyl Triazole-thiol - Antifungal; heterocyclic diversity
2-R-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine (Ev. 4) Oxo (O) Ethyl carboxilate - Antibacterial; synthetic versatility

Key Observations:

Ethyl carboxylate derivatives (e.g., ) are prone to hydrolysis, limiting their oral bioavailability but enabling prodrug strategies .

Position 5 Substituents :

  • Oxo groups (target compound, ) facilitate hydrogen bonding, influencing crystal packing and solubility .
  • Aromatic substituents (e.g., phenyl, methoxyphenyl) enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets .

Position 7 Methyl Group :

  • The methyl group at position 7 is conserved in several analogs (target compound, ), suggesting its role in stabilizing the thiazolo[3,2-a]pyrimidine conformation or modulating electronic effects .

Key Observations:

  • Crystallography : The pyrimidine ring in thiazolo[3,2-a]pyrimidines often adopts a puckered conformation, as seen in , which may influence molecular recognition in biological systems .
  • Synthesis : Most analogs are synthesized via cyclocondensation reactions (e.g., ) or post-functionalization of carboxylate intermediates (e.g., amidation in ) .

Hydrogen-Bonding and Solubility

  • Ethyl carboxylate derivatives () exhibit bifurcated C–H···O hydrogen bonds, forming crystalline networks that enhance stability but limit dissolution rates .

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide is a heterocyclic compound belonging to the thiazolopyrimidine family, which is recognized for its diverse biological activities. This article provides an in-depth exploration of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₅H₂₁N₃O₂S
Molecular Weight 307.4 g/mol
CAS Number 941924-89-6

This compound features a thiazolo-pyrimidine core, which is pivotal for its biological interactions.

This compound primarily acts as a glutamate receptor antagonist . This mechanism suggests that it may influence glutamatergic neurotransmission, which is crucial for various neurological functions including learning and memory. By modulating this pathway, the compound has potential implications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Anticancer Activity

Recent studies indicate that compounds within the thiazolopyrimidine class exhibit promising anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, in vitro tests have shown that it can effectively reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Notably, it shows promise in inhibiting RNase H , an enzyme crucial for the replication of certain viruses, including HIV. This characteristic positions it as a candidate for antiviral drug development.

Agricultural Applications

Beyond medicinal chemistry, this compound also exhibits fungicidal activity , making it useful in agricultural applications to protect crops from fungal infections. Its efficacy in this area highlights its versatility across different fields of research.

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds similar to this compound. These studies often focus on:

  • In vitro assays : Evaluating cytotoxic effects on cancer cell lines.
  • Mechanistic studies : Understanding how these compounds interact with biological targets.
  • Comparative studies : Analyzing the efficacy of this compound against other known inhibitors.

For example, one study demonstrated that analogs of thiazolopyrimidine derivatives exhibited varying degrees of cytotoxicity against CCRF-CEM leukemia cells, with some compounds showing IC50 values as low as 6.7 µg/mL, indicating significant activity compared to inactive controls .

Q & A

Q. Advanced: How can microwave-assisted synthesis improve reaction efficiency?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and increases yields by 15–20% compared to conventional heating. This method is particularly effective for cyclization steps in heterocyclic systems .

Basic: What analytical techniques are used to confirm the compound’s structure?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Resolves 3D conformation and validates bond angles/distances. SHELX software is widely used for refinement .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl at C7, pivalamide at C6). Chemical shifts for the thiazole proton typically appear at δ 7.2–7.5 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 335.12) .

Q. Advanced: How to resolve discrepancies in crystallographic data?

If X-ray data conflicts with computational models (e.g., bond length deviations >0.05 Å), re-refine the structure using SHELXL’s restraints for thermal parameters and validate against density functional theory (DFT)-optimized geometries .

Basic: What biological targets are associated with this compound?

Methodological Answer:
Thiazolo[3,2-a]pyrimidine derivatives often target enzymes or receptors in signaling pathways:

  • Kinase Inhibition : ATP-binding sites of tyrosine kinases (e.g., EGFR) via hydrogen bonding with the pyrimidine carbonyl .
  • Antibacterial Activity : Disruption of bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs) at sub-MIC concentrations .

Q. Advanced: How to design assays for target validation?

Enzyme Inhibition : Use fluorescence polarization assays with purified kinases (IC50 determination).

Cellular Uptake : Track compound localization via confocal microscopy with fluorescent analogs .

Resistance Profiling : Compare activity against wild-type vs. multi-drug-resistant bacterial strains .

Basic: How does the compound’s solubility affect bioactivity studies?

Methodological Answer:
The pivalamide group enhances lipophilicity, reducing aqueous solubility. To address this:

  • Use co-solvents like DMSO (≤1% v/v) in in vitro assays to maintain solubility without cytotoxicity.
  • For in vivo studies, formulate as nanoemulsions or liposomes .

Q. Advanced: What computational methods predict solubility-bioactivity relationships?

Molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) quantify partition coefficients (logP). QSAR models correlate logP with IC50 values to optimize substituents for target engagement .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:
Contradictions (e.g., varying IC50 values) may arise from:

Assay Conditions : Differences in pH, ionic strength, or reducing agents (e.g., DTT stabilizes thiol-dependent enzymes). Standardize protocols using guidelines like MIAME .

Impurity Effects : Trace intermediates (e.g., unreacted phenacyl halides) can inhibit off-target proteins. Validate purity via HPLC (>98%) before testing .

Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

Advanced: What strategies optimize regioselectivity during functionalization?

Directing Groups : Install temporary protecting groups (e.g., Boc) at C3 to steer electrophilic substitution to C6 .

Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies halogenated positions .

Computational Guidance : DFT calculations predict reactive sites based on Fukui indices .

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